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Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 2-Morpholineacetic acid, a valuable building block in medicinal chemistry and drug
development. This document details established synthetic routes, experimental protocols, and
in-depth analysis of its physicochemical and spectroscopic properties.

Synthesis of 2-Morpholineacetic Acid

2-Morpholineacetic acid can be synthesized through several reliable methods. The two most
common and effective routes are the hydrolysis of ethyl 2-morpholinoacetate and the direct N-
alkylation of morpholine with a haloacetic acid derivative.

Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This is a widely used method that involves the acid-catalyzed hydrolysis of the corresponding
ethyl ester.

Experimental Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-
morpholinoacetate in an excess of aqueous hydrochloric acid (e.g., 6 M HCI).

e Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this
temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer
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chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The
solvent and excess acid are then removed under reduced pressure using a rotary
evaporator.

« |solation: The resulting crude product, 2-Morpholineacetic acid hydrochloride, can be
purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain
the free acid, the hydrochloride salt is dissolved in a minimum amount of water and
neutralized with a suitable base (e.g., sodium bicarbonate) until a neutral pH is achieved.
The free acid can then be isolated by cooling and filtration or by extraction with an
appropriate organic solvent followed by evaporation.

Diagram of Synthesis Workflow:

Ethyl 2-morpholinoacetate Hydrolysis

Reflux (4-6 h)HSolvent RemovaD—b(Neutralization (e.g., NaHCOS))—» 2-Morpholineacetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Morpholineacetic acid via hydrolysis.

Synthesis via N-Alkylation of Morpholine

This method involves the direct reaction of morpholine with a haloacetic acid or its ester,
followed by hydrolysis if an ester is used.

Experimental Protocol:

e Reaction Setup: In a round-bottom flask, dissolve morpholine in a suitable solvent such as
acetonitrile or ethanol.
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» Addition of Alkylating Agent: Add a solution of chloroacetic acid or ethyl chloroacetate
dropwise to the morpholine solution at room temperature. An excess of morpholine can be
used to act as both reactant and base. Alternatively, a non-nucleophilic base like
triethylamine can be added to scavenge the formed acid.

o Reaction: Stir the mixture at room temperature or with gentle heating for several hours until
the reaction is complete (monitored by TLC).

o Work-up and Hydrolysis (if starting with ester): If ethyl chloroacetate was used, the resulting
ethyl 2-morpholinoacetate can be hydrolyzed in situ by adding aqueous HCI and heating as
described in section 1.1. If chloroacetic acid was used, the reaction mixture is worked up by
removing the solvent, and the product is purified by recrystallization.

Diagram of Synthesis Workflow:

Morpholine

Y

N-Alkylation)—b(Hydrolysis (if needed) 2-Morpholineacetic Acid

Chloroacetic Acid or
Ethyl Chloroacetate

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Morpholineacetic acid via N-alkylation.

Characterization of 2-Morpholineacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
Morpholineacetic acid. The following sections detail the expected physicochemical and
spectroscopic data.

Physicochemical Properties
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Property Value

Molecular Formula CeH11NOs

Molecular Weight 145.16 g/mol

Appearance White to off-white crystalline solid
Melting Point 162-164 °C

Soluble in water, slightly soluble in methanol

Solubility d DMSO
an

Spectroscopic Data

Diagram of Characterization Workflow:

2-Morpholineacetic Acid

(NMR Spectroscopy
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Structural Confirmation
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Caption: Logical workflow for the characterization of 2-Morpholineacetic acid.
IH NMR (Proton NMR):
e Solvent: D20 or DMSO-ds

o Expected Chemical Shifts () and Multiplicities:
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o ~3.70 ppm (t, 4H): Triplet corresponding to the four protons of the two methylene groups

adjacent to the oxygen atom in the morpholine ring (-O-CHz-). The typical coupling

constant (J) is around 4.7 Hz.

o ~2.80 ppm (t, 4H): Triplet for the four protons of the two methylene groups adjacent to the

nitrogen atom in the morpholine ring (-N-CHz-). The coupling constant (J) is also around

4.7 Hz.

o ~3.20 ppm (s, 2H): Singlet for the two protons of the methylene group attached to the

nitrogen and the carboxyl group (-N-CH2-COOH).

o Variable (broad s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (-

COOH). Its chemical shift is highly dependent on the solvent and concentration.

Chemical Shift Coupling

Proton o .
_ (ppm, Multiplicity Integration Constant (J,

Assignment .

predicted) Hz)
-O-CHa2- ~3.70 Triplet (t) 4H ~4.7
-N-CHz2- (ring) ~2.80 Triplet (t) 4H ~4.7
-N-CH2-COOH ~3.20 Singlet (s) 2H -

] Broad Singlet (br

-COOH Variable 1H -

s)

13C NMR (Carbon-13 NMR):
e Solvent: D20 or DMSO-ds

o Expected Chemical Shifts (d):

o ~170 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).

o ~66 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-

CH2-).
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o ~53 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-

CH2-).

o ~58 ppm: Methylene carbon of the acetic acid moiety (-N-CH2-COOH).

Carbon Assignment Chemical Shift (ppm, predicted)
-COOH ~170

-O-CHz2- ~66

-N-CHz2- (ring) ~53

-N-CH2-COOH ~58

Sample Preparation: KBr pellet or ATR

Expected Characteristic Absorption Bands:

Wavenumber (cm~1)  Vibrational Mode Functional Group Intensity
3400-2400 O-H stretch Carboxylic Acid Strong, Broad
2950-2800 C-H stretch Aliphatic (CHz2) Medium to Strong
~1710 C=0 stretch Carboxylic Acid Strong

~1400 O-H bend Carboxylic Acid Medium
1115-1070 C-O-C stretch Ether Strong
1300-1200 C-N stretch Tertiary Amine Medium

lonization Method: Electrospray lonization (ESI)

o Expected Molecular lon Peak:

o Positive lon Mode: [M+H]* at m/z 146.08

o Negative lon Mode: [M-H]~ at m/z 144.06
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e Plausible Fragmentation Pattern:

o Loss of H20 (18 Da): A fragment corresponding to the loss of a water molecule from the
protonated molecular ion.

o Loss of CO:z (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic
acids.

o Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various
smaller charged fragments. A characteristic fragment would be the morpholinium ion at
m/z 86.

This guide provides a foundational understanding of the synthesis and characterization of 2-
Morpholineacetic acid. Researchers are encouraged to adapt and optimize these protocols
based on their specific laboratory conditions and analytical instrumentation.

 To cite this document: BenchChem. [Synthesis and Characterization of 2-Morpholineacetic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069712#synthesis-and-characterization-of-2-
morpholineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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